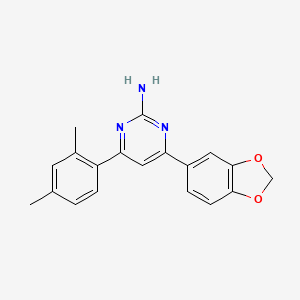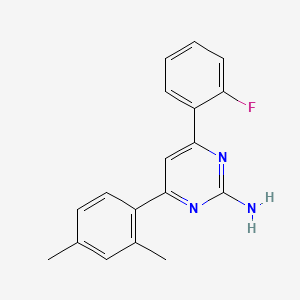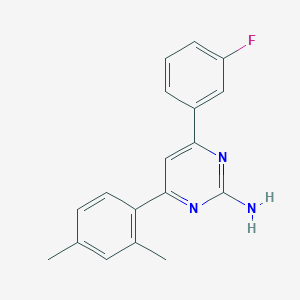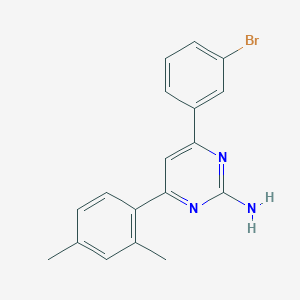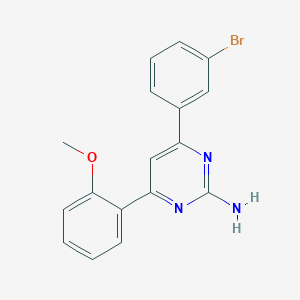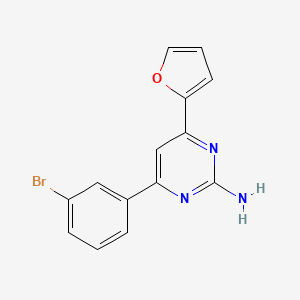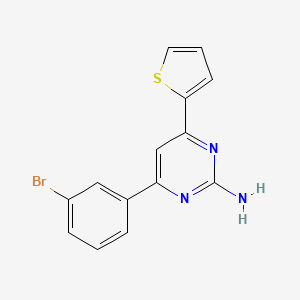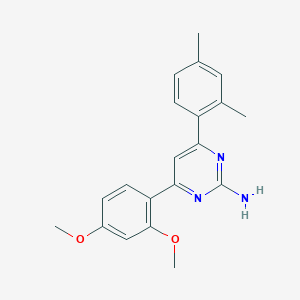
4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is a synthetic compound that has been studied for a variety of scientific and medical applications. It is a heterocyclic aromatic compound with a molecular weight of 243.3 g/mol. This compound has been studied for its potential use in medicinal chemistry, cancer research, and other scientific applications.
Applications De Recherche Scientifique
4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has been studied for its potential use in medicinal chemistry, cancer research, and other scientific applications. It has been studied for its potential to inhibit the growth of cancer cells, as well as its potential to act as an antioxidant. Additionally, this compound has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act in a variety of ways. It has been shown to inhibit the growth of cancer cells, as well as to act as an antioxidant. Additionally, this compound has been shown to act as an anti-inflammatory agent, as well as to act as an antimicrobial agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine are not yet fully understood. However, it has been shown to have a variety of effects, including the inhibition of cancer cell growth, acting as an antioxidant, and acting as an anti-inflammatory agent. Additionally, this compound has been shown to act as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine in laboratory experiments include its relatively low cost and its relatively easy availability. Additionally, this compound has been shown to have a variety of effects that make it useful in a variety of scientific applications. However, there are some limitations to using this compound in laboratory experiments. For example, the compound has a relatively short shelf-life, and it is not stable in the presence of light or heat. Additionally, the compound is not soluble in water, so it must be dissolved in an organic solvent before use.
Orientations Futures
There are a variety of potential future directions for the study of 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine. These include further exploration of its potential use in medicinal chemistry, cancer research, and other scientific applications. Additionally, further research could be done to explore the compound’s potential to act as an antioxidant and an anti-inflammatory agent. Additionally, further research could be done to explore the compound’s potential to act as an antimicrobial agent. Finally, further research could be done to explore the compound’s potential to act as a drug delivery system.
Méthodes De Synthèse
The synthesis of 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is achieved through the reaction of 2,4-dimethoxyphenyl isocyanide and 2,4-dimethylphenyl isocyanide. The reaction is catalyzed by an acid and yields the desired compound. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction time is typically between one and two hours.
Propriétés
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-5-7-15(13(2)9-12)17-11-18(23-20(21)22-17)16-8-6-14(24-3)10-19(16)25-4/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBERXNDMCHJQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




